
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Amino-4-hydroxyphenyl)propanoic acid, commonly known as 3-AHP or 3-aminohydroxyphenylpropionic acid, is a naturally occurring amino acid that has been found in plants, animals, and bacteria. It is an aromatic amino acid, meaning that it has an aromatic ring structure, and is classified as an α-amino acid, meaning that it has an α-carbon atom in its structure. 3-AHP has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology, and is being investigated as a potential therapeutic agent for a variety of medical conditions.
Scientific Research Applications
Application in Material Science
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), has been explored as a renewable building block in material science. Specifically, its reactivity with –OH bearing molecules towards benzoxazine (Bz) ring formation offers a sustainable alternative to phenol. This approach has led to the synthesis of bio-based benzoxazine end-capped molecules, which can polymerize into materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Biomedical Applications
In biomedical research, the compound has been modified in various ways for potential medical applications. For instance, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 3-(4-hydroxyphenyl)propanoic acid derivatives have shown promising biological activities, making them suitable for medical applications such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).
Skin Care and Anti-aging Applications
The compound's derivative, phloretamide, has been used in the preparation of anti-aging skin care compositions. Due to its biological properties, it is effective in preventing skin wrinkles, demonstrating its utility in cosmetic and dermatological products (Wawrzyniak et al., 2016).
Drug Synthesis and Pharmaceutical Research
In pharmaceutical research, the compound has been a part of the synthesis of various drugs. Novel compounds containing 3-(4-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing potential for the development of new therapeutic agents (Subudhi & Sahoo, 2011).
Chemical Research and Synthesis
The compound has been utilized in chemical research for synthesizing various derivatives with potential applications in different fields. For instance, its oxidative dearomatization combined with metal-catalyzed cyclization has led to the creation of furoquinolinone and angelicin derivatives, showcasing its versatility in chemical synthesis (Ye et al., 2012).
Flame Retardancy Applications
3-(Hydroxyphenyl phosphinyl) propanoic acid, a derivative, has been used as a flame retardant agent for cellulose fabrics. This application explores its potential in enhancing the flame retardancy of materials through a green chemistry process, indicating its utility in material safety and engineering (Zhang et al., 2008).
Safety and Hazards
3-(3-Amino-4-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .
Future Directions
Mechanism of Action
Target of Action
3-(3-Amino-4-hydroxyphenyl)propanoic acid primarily targets reactive oxygen species (ROS) and cancer cells . ROS play a significant role in cancer pathogenesis and response to chemotherapeutics . By targeting ROS, this compound can potentially mitigate oxidative stress, which is crucial in cancer development and progression.
Mode of Action
The compound interacts with its targets by exhibiting antioxidant properties . It scavenges free radicals, thereby reducing oxidative stress within cells . This interaction leads to a decrease in ROS levels, which can inhibit the proliferation and migration of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways, including:
- Lipid metabolism : It regulates cellular lipid metabolism, preventing the conversion of macrophages into foam cells .
- Oxidative stress response : By reducing ROS, it modulates pathways involved in oxidative stress and inflammation .
These pathways collectively contribute to the compound’s anticancer and antioxidant effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular and cellular levels, the compound’s action results in:
- Reduced cell viability : It decreases the viability of cancer cells, such as A549 cells, by 50% .
- Inhibited cell migration : It suppresses the migration of cancer cells, thereby potentially preventing metastasis .
- Antioxidant effects : It exhibits potent antioxidant properties, reducing oxidative damage within cells .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Presence of other compounds : Interactions with other molecules in the environment can modulate its efficacy .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates : 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite : 3-Amino-3-(4-hydroxyphenyl)propanoic Acid | 6049-54-3 - MilliporeSigma
Biochemical Analysis
Biochemical Properties
3-(3-Amino-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its structure, which allows it to participate in various interactions. It acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with several enzymes and proteins, including those involved in bacterial metabolism. For instance, it has been identified as a bacterial metabolite produced during metabolic reactions in bacteria . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and lipid metabolism . Additionally, this compound can impact cellular signaling pathways by interacting with receptors and enzymes on the cell surface, leading to changes in intracellular signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to induce adaptive responses in cells, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the production of various intermediates . These metabolic pathways are essential for maintaining cellular homeostasis and regulating the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, mitochondria, or nucleus, where it interacts with different sets of proteins and enzymes, modulating their activity and contributing to various cellular processes.
properties
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCORCYCNQCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378957 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90717-66-1 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)
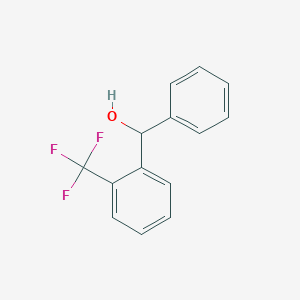


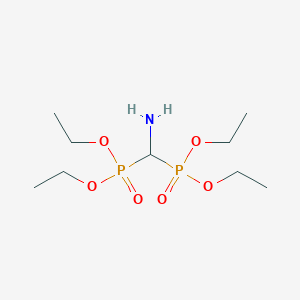

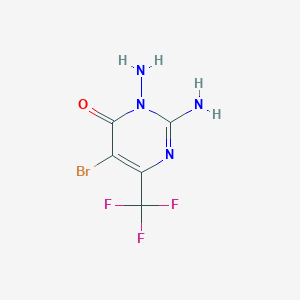

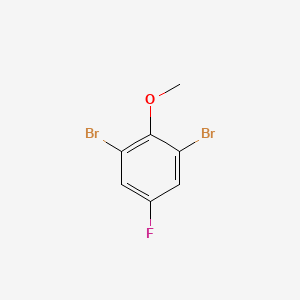


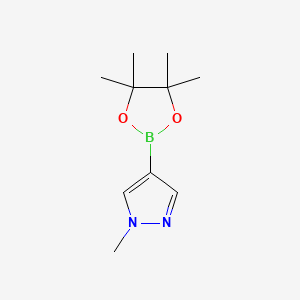
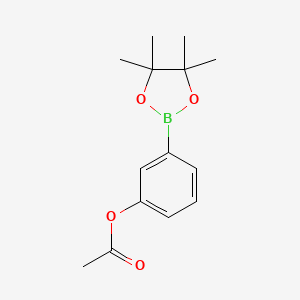
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)